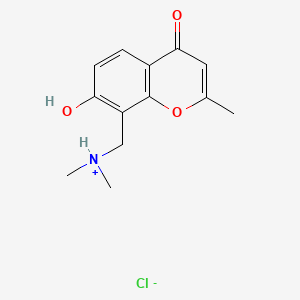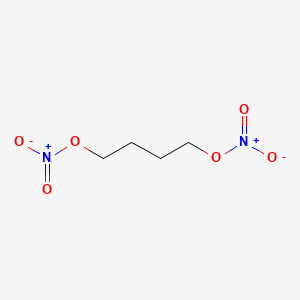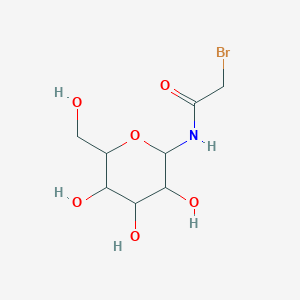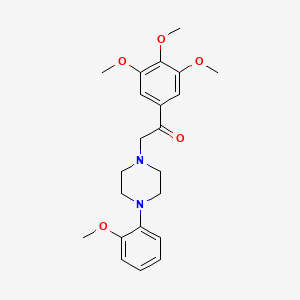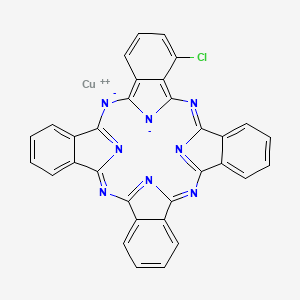
(1-Chlorophthalocyaninato)copper
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Chlorophthalocyaninato)copper is a chlorinated derivative of copper phthalocyanine, a class of compounds known for their vibrant colors and stability. These compounds are widely used in dyes, pigments, and electronic applications due to their excellent chemical and thermal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Chlorophthalocyaninato)copper typically involves the reaction of phthalonitrile with a copper salt in the presence of a chlorinating agent. The process can be carried out under various conditions, including high temperatures and the use of solvents such as quinoline .
Industrial Production Methods: Industrial production often involves the sublimation of the compound in a vacuum to obtain high-purity crystals. The process may also include the deposition of thin films on substrates at controlled temperatures to achieve the desired crystalline structure .
Chemical Reactions Analysis
Types of Reactions: (1-Chlorophthalocyaninato)copper undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced copper phthalocyanine derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically require catalysts and specific solvents to facilitate the process.
Major Products: The major products formed from these reactions include various substituted and oxidized derivatives of copper phthalocyanine, each with unique properties and applications .
Scientific Research Applications
(1-Chlorophthalocyaninato)copper has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its stability and reactivity.
Biology: Investigated for its potential use in photodynamic therapy for cancer treatment.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of dyes, pigments, and electronic components due to its excellent thermal and chemical stability
Mechanism of Action
The mechanism by which (1-Chlorophthalocyaninato)copper exerts its effects involves its interaction with molecular targets such as enzymes and cellular structures. The compound can generate reactive oxygen species (ROS) under specific conditions, leading to oxidative stress and cell damage. This property is particularly useful in applications like photodynamic therapy, where controlled ROS generation can target cancer cells .
Comparison with Similar Compounds
Tetra-, Octa-, and Hexadecachloro-substituted Copper Phthalocyanines: These compounds have multiple chlorine atoms substituted on the phthalocyanine ring and exhibit similar stability and reactivity.
Fluoro-substituted Copper Phthalocyanines: These compounds are used in electronic applications due to their high charge carrier mobility.
Uniqueness: (1-Chlorophthalocyaninato)copper is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. Its ability to form stable thin films and its reactivity in various chemical reactions make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
147-13-7 |
|---|---|
Molecular Formula |
C32H15ClCuN8 |
Molecular Weight |
610.5 g/mol |
IUPAC Name |
copper;23-chloro-2,11,20,37,39,40-hexaza-29,38-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4,6,8,10,12(39),13,15,17,19,21,23,25,27,30(37),31,33,35-nonadecaene |
InChI |
InChI=1S/C32H15ClN8.Cu/c33-23-15-7-14-22-24(23)32-40-30-21-13-6-5-12-20(21)28(38-30)36-26-17-9-2-1-8-16(17)25(34-26)35-27-18-10-3-4-11-19(18)29(37-27)39-31(22)41-32;/h1-15H;/q-2;+2 |
InChI Key |
KBHMYGKCXJXPNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC2=NC4=NC(=NC5=NC(=NC6=C7C(=C([N-]6)[N-]3)C=CC=C7Cl)C8=CC=CC=C85)C9=CC=CC=C94.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


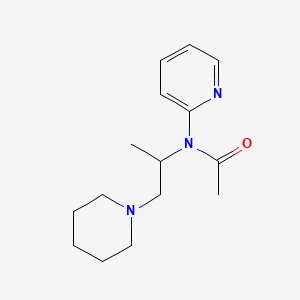
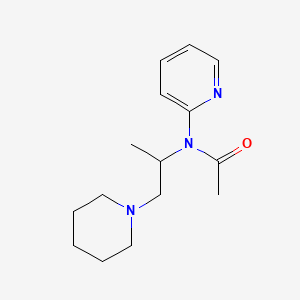
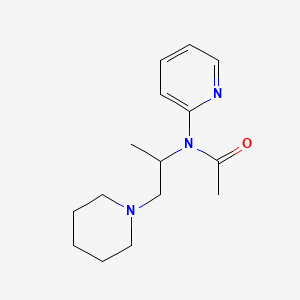
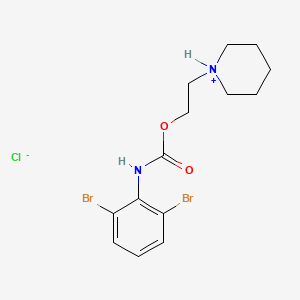
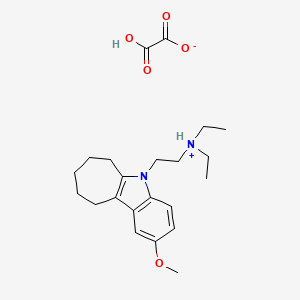
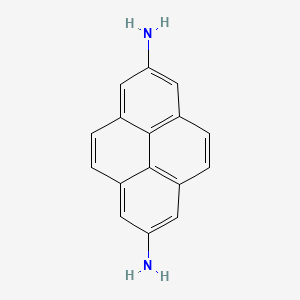
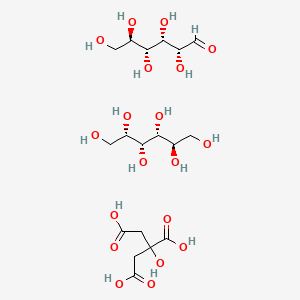
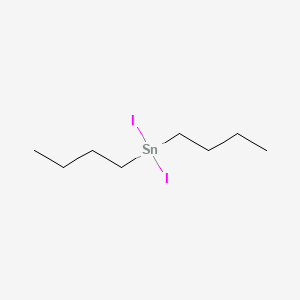
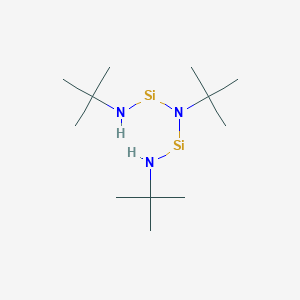
![4,7,10-trithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene](/img/structure/B13739092.png)
